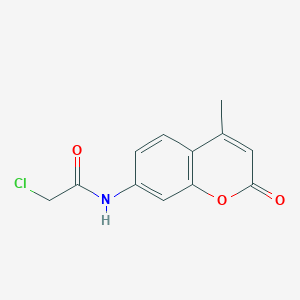

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticoagulant properties

Métodos De Preparación

The synthesis of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloroacetyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound exhibits significant anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Antimicrobial Activity: It has shown promising results against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Anticoagulant Properties: Coumarin derivatives, including this compound, are known to inhibit the enzyme vitamin K epoxide reductase, which is essential for blood clotting.

Antioxidant Activity: The compound has demonstrated strong antioxidant properties, which can be beneficial in protecting cells from oxidative stress.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the denaturation of proteins, which is closely linked to the initiation of the inflammatory response.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticoagulant Activity: By inhibiting vitamin K epoxide reductase, the compound prevents the activation of clotting factors, thereby exerting its anticoagulant effect.

Comparación Con Compuestos Similares

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be compared with other coumarin derivatives, such as:

Actividad Biológica

Overview

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a synthetic compound belonging to the coumarin family, exhibits a range of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloroacetyl chloride. This method allows for the introduction of the chloroacetyl group, which is crucial for the compound's biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits protein denaturation, a key factor in the inflammatory response. This mechanism suggests its potential as a candidate for developing new anti-inflammatory drugs.

2. Antimicrobial Activity

The compound demonstrates promising antimicrobial effects against various bacterial and fungal strains. It disrupts cell membrane integrity, leading to cell death in pathogens, which positions it as a potential antimicrobial agent .

3. Anticoagulant Properties

As a member of the coumarin derivatives, this compound can inhibit vitamin K epoxide reductase, an enzyme critical for blood clotting. This anticoagulant activity indicates its potential use in managing thrombotic disorders.

4. Antioxidant Activity

The antioxidant properties of this compound help protect cells from oxidative stress. This activity is vital for preventing cellular damage associated with various diseases.

The biological activities of this compound can be attributed to its interaction with several molecular targets:

- Anti-inflammatory : Inhibition of protein denaturation.

- Antimicrobial : Disruption of bacterial and fungal cell membranes.

- Anticoagulant : Inhibition of vitamin K epoxide reductase.

These mechanisms underscore the compound's multifaceted role in biological systems.

Comparative Analysis with Similar Compounds

A comparison with other coumarin derivatives reveals similarities and differences in biological activities:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 7-amino-4-methylcoumarin | Anti-inflammatory, antimicrobial | Precursor to 2-chloro-N-(4-methyl-2-oxo)acetamide |

| 4-methylumbelliferone | Antimicrobial, anti-inflammatory | Shares structural similarities; effective against pathogens |

| Warfarin | Anticoagulant | Well-known for inhibiting vitamin K epoxide reductase |

This table illustrates how this compound compares to other compounds within its class.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- In vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to non-cancerous cells .

- Antimicrobial Efficacy : In tests against multidrug-resistant strains, this compound displayed notable activity against Staphylococcus aureus and other clinically significant pathogens .

- Antioxidant Activity Assessment : The total antioxidant capacity was evaluated using Trolox equivalent assays, confirming its strong antioxidant properties .

Propiedades

IUPAC Name |

2-chloro-N-(4-methyl-2-oxochromen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSAJZSDRZKUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.